

computational studies on the solvent properties of sec-butyl isopropyl ether

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Compound of Interest

Compound Name: *Sec-butyl isopropyl ether*

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A Comparative Guide to the Solvent Properties of Sec-butyl Isopropyl Ether

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the solvent properties of **sec-butyl isopropyl ether** against common alternative ether solvents: diethyl ether, diisopropyl ether, and methyl tert-butyl ether (MTBE). The information is compiled from experimental data to assist researchers in selecting the most appropriate solvent for their specific applications in organic synthesis, drug development, and other scientific endeavors.

Executive Summary

Sec-butyl isopropyl ether is an organic solvent with properties that make it a viable alternative to more traditional ether solvents. This guide presents a comparative analysis of its key physical and safety properties alongside those of diethyl ether, diisopropyl ether, and MTBE. While comprehensive computational studies specifically detailing the solvent properties of **sec-butyl isopropyl ether** are not readily available in the public domain, this guide outlines the standard computational and experimental methodologies that can be employed to generate such valuable data.

Data Presentation: Comparison of Physicochemical Properties

The following table summarizes key experimental data for **sec-butyl isopropyl ether** and its alternatives. These properties are crucial in determining the suitability of a solvent for various laboratory and industrial applications.

Property	sec-Butyl Isopropyl Ether	Diethyl Ether	Diisopropyl Ether	Methyl tert-Butyl Ether (MTBE)
Molecular Formula	C ₇ H ₁₆ O[1][2]	C ₄ H ₁₀ O	C ₆ H ₁₄ O	C ₅ H ₁₂ O
Molecular Weight (g/mol)	116.20[1][2]	74.12	102.17	88.15
Boiling Point (°C)	100[1]	34.6	68.5	55.2
Density (g/mL at 20°C)	~0.76 (estimated)	0.713	0.725	0.740
Viscosity (cP at 20°C)	Not available	0.24[3]	~0.38	0.27[4]
Water Solubility	Not available	6.89% (at 20°C) [3]	Slightly soluble[5]	Sparingly soluble[6]
Dielectric Constant (at 20°C)	Not available	4.33[3][7]	3.88[8]	Not available
Dipole Moment (D)	Not available	1.15[3]	Not available	1.32 (at 25°C)[9]

Safety and Hazard Comparison

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized way to communicate hazard information. The table below outlines the key GHS hazard statements for each solvent.

Solvent	GHS Hazard Statements
sec-Butyl Isopropyl Ether	H226: Flammable liquid and vapour.[10]
Diethyl Ether	H224: Extremely flammable liquid and vapour. [11][12][13][14][15] H302: Harmful if swallowed. [11][12][13][14][15] H336: May cause drowsiness or dizziness.[11][12][13][14][15] EUH019: May form explosive peroxides.[14][15] EUH066: Repeated exposure may cause skin dryness or cracking.[14]
Diisopropyl Ether	H225: Highly flammable liquid and vapour.[16] H336: May cause drowsiness or dizziness.[16] EUH019: May form explosive peroxides. EUH066: Repeated exposure may cause skin dryness or cracking.
Methyl tert-Butyl Ether (MTBE)	H225: Highly flammable liquid and vapour.[10] [17][18][19][20] H315: Causes skin irritation.[10] [17][18][19][20]

Experimental and Computational Protocols

Experimental Methodologies

1. Determination of Solvent Polarity via Solvatochromic Dyes

This method relies on the change in the absorption spectrum of a specific dye when dissolved in different solvents. The position of the maximum absorption wavelength (λ_{max}) is sensitive to the polarity of the solvent.

- Protocol:
 - Prepare a dilute solution of a solvatochromic probe, such as Reichardt's dye (betaine 30).
 - Record the UV-Vis absorption spectrum of the solution.
 - Determine the λ_{max} .

- Calculate the $E_T(30)$ value using the equation: $E_T(30) \text{ (kcal/mol)} = 28591 / \lambda_{\text{max}} \text{ (nm)}$.
- Compare the $E_T(30)$ value with known values for other solvents to establish a relative polarity scale.[\[4\]](#)[\[21\]](#)[\[22\]](#)

2. Measurement of Viscosity using an Ostwald Viscometer

The viscosity of a liquid can be determined by measuring the time it takes for a known volume of the liquid to flow through a capillary of a known dimension.[\[11\]](#)[\[16\]](#)[\[17\]](#)

- Protocol:
 - Clean the Ostwald viscometer thoroughly and dry it.[\[16\]](#)[\[17\]](#)
 - Pipette a precise volume of the solvent into the viscometer.
 - Place the viscometer in a constant temperature bath until it reaches thermal equilibrium.
 - Using a pipette bulb, draw the liquid up above the upper mark.
 - Measure the time taken for the liquid to flow from the upper mark to the lower mark.[\[16\]](#)
[\[17\]](#)
 - Repeat the measurement several times to ensure accuracy.
 - Calculate the viscosity using the formula: $\eta_1/\eta_2 = (\rho_1 t_1)/(\rho_2 t_2)$, where η is the viscosity, ρ is the density, and t is the flow time, and the subscript 1 refers to the sample and 2 to a reference liquid of known viscosity (e.g., water).[\[11\]](#)

Computational Methodologies

1. Quantum Chemical Calculations for Dipole Moment and Polarizability

Quantum chemical calculations can provide insights into the electronic structure of a molecule, from which properties like dipole moment and polarizability can be derived.

- Protocol:
 - Construct the 3D structure of the ether molecule using a molecular modeling software.

- Perform a geometry optimization of the structure using a suitable level of theory (e.g., Density Functional Theory with a basis set like 6-31G*).
- Once the geometry is optimized, perform a single-point energy calculation to obtain the electronic properties.
- From the output of the calculation, extract the dipole moment.
- The polarizability can also be calculated as a response to an external electric field.

2. COSMO-RS for Predicting Solvent Properties

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful method for predicting the thermodynamic properties of liquids and mixtures, including solvent properties like activity coefficients, solubility, and vapor pressure.

- Protocol:
 - Perform a quantum chemical calculation (typically DFT) for the molecule of interest in a virtual conductor environment to generate the screening charge density (σ -surface).
 - The σ -surface is then used in the COSMO-RS statistical thermodynamics procedure.
 - The chemical potential of the solvent in the liquid phase is calculated.
 - From the chemical potential, various thermodynamic and physical properties, including the dielectric constant, can be predicted.

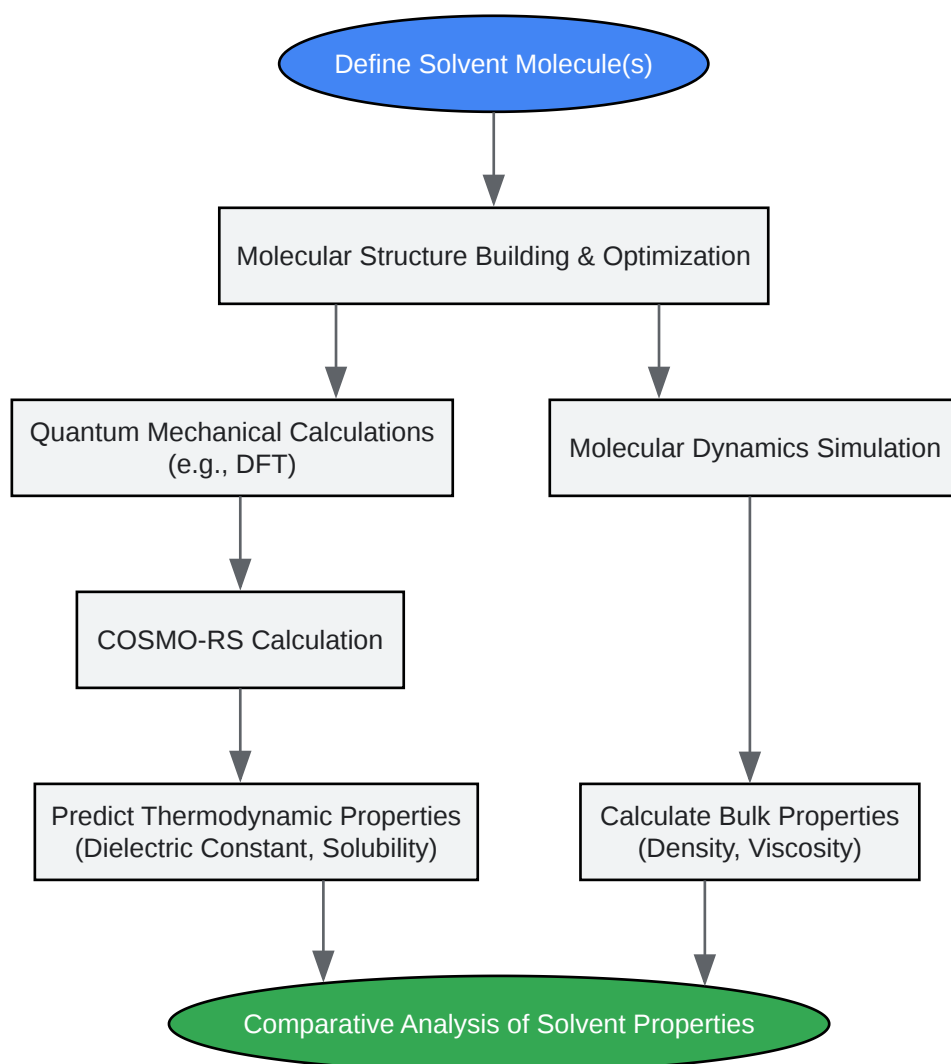
3. Molecular Dynamics (MD) Simulations for Bulk Solvent Properties

MD simulations model the behavior of a system of molecules over time, allowing for the calculation of bulk properties like density and viscosity.[\[23\]](#)[\[24\]](#)

- Protocol:
 - Define a simulation box containing a large number of ether molecules.
 - Choose an appropriate force field to describe the interactions between the molecules.

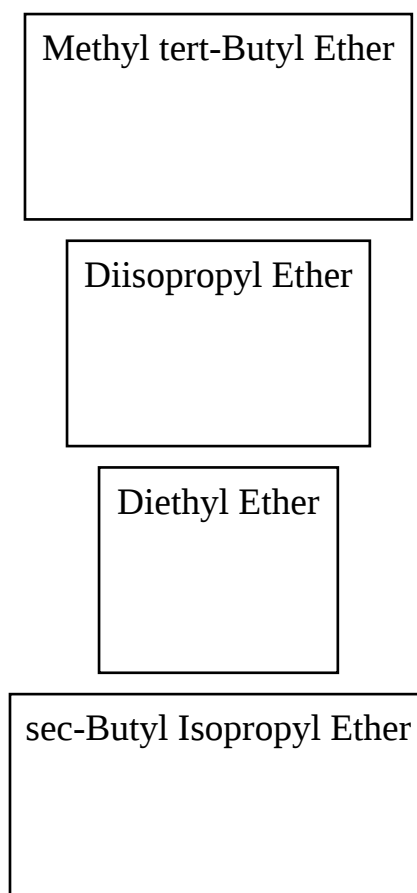
- Perform an energy minimization of the system.
- Run a simulation for a certain period of time at a specific temperature and pressure to allow the system to equilibrate.
- After equilibration, continue the simulation and collect data on the positions and velocities of the molecules over time.
- Analyze the trajectory data to calculate bulk properties such as density (from the volume of the box) and viscosity (using methods like the Green-Kubo relations).[24]

Visualizations



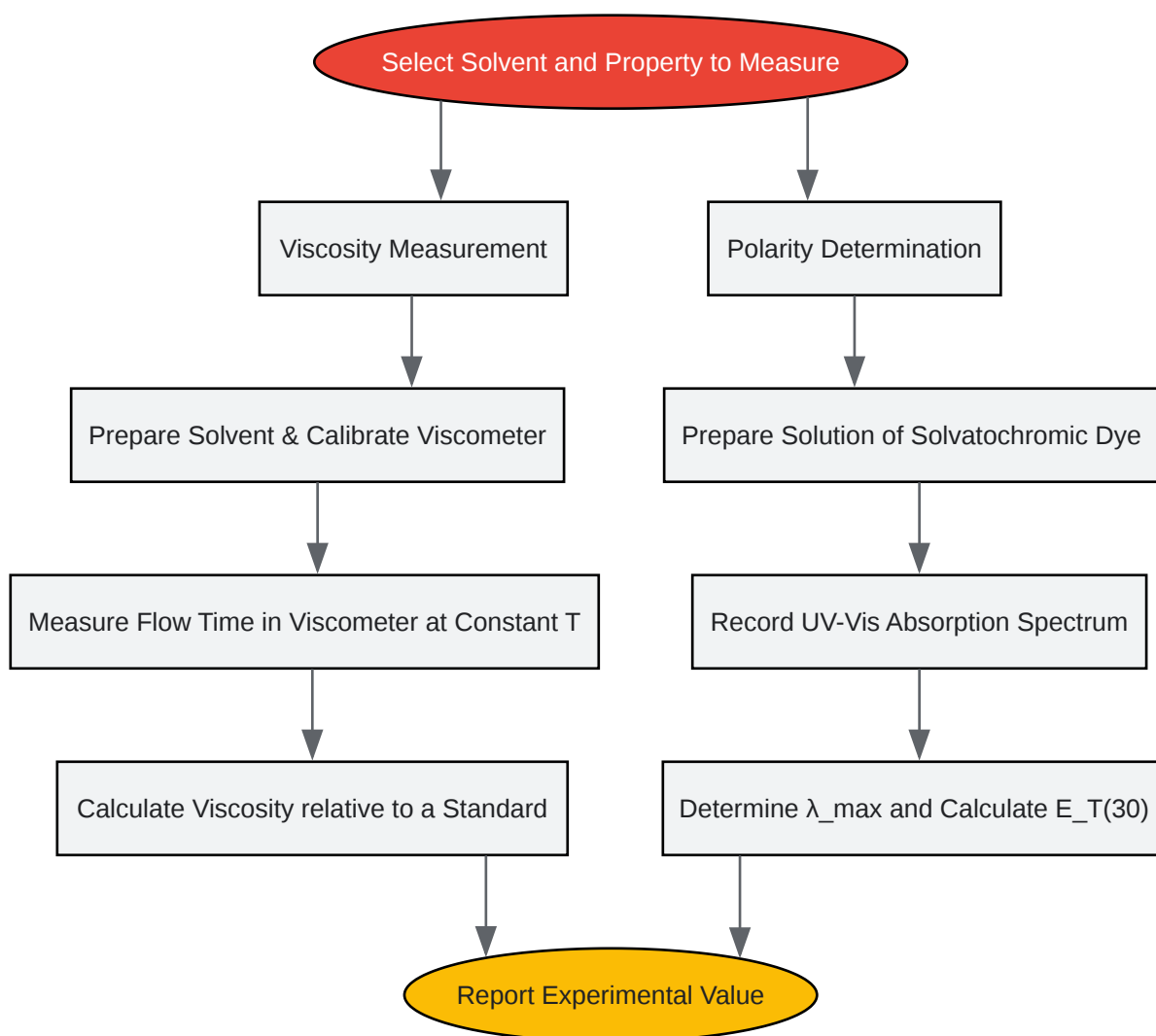
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Caption: Workflow for computational analysis of solvent properties.



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Caption: Molecular structures of the compared ether solvents.



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Caption: Experimental workflow for solvent property determination.

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